2-ethoxy-1H-benzo[d]imidazole
Overview
Description
2-Ethoxy-1H-benzo[d]imidazole is a chemical compound studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties. Its relevance spans across different fields of chemistry due to its unique structure and potential applications.
Synthesis Analysis
The synthesis of 2-ethoxy-1H-benzo[d]imidazole derivatives involves various chemical reactions, including condensation, cyclization, N-alkylation, hydrolyzation, and chlorination. These processes are optimized under different conditions to achieve high yields and desired product specificity (Huang Jin-qing, 2009).
Molecular Structure Analysis
Molecular structure analysis using spectroscopic methods (FT-IR, FT-Raman, 1H, 13C NMR, UV-Vis) and theoretical calculations (DFT/B3LYP) provides insights into the electronic structure, dipole moment, polarizability, and hyperpolarizability of 2-ethoxy-1H-benzo[d]imidazole derivatives. These analyses help understand the structural stability and vibrational bands of the compound, contributing to its identification and characterization (Manju Pandey, S. Muthu, N. Gowda, 2017).
Chemical Reactions and Properties
The chemical reactivity of 2-ethoxy-1H-benzo[d]imidazole includes its involvement in heteroannulation reactions to synthesize various heterocyclic compounds. These reactions are facilitated by catalysts such as FeCl3/ZnI2 through aerobic oxidative cyclization, highlighting the compound's versatility in forming fused heterocyclic structures (Subhajit Mishra et al., 2014).
Physical Properties Analysis
The physical properties of 2-ethoxy-1H-benzo[d]imidazole derivatives, such as crystal structure and packing, are analyzed using X-ray diffraction techniques. These studies reveal the compound's crystalline form, intermolecular hydrogen bonding, and π–π stacking interactions, which are crucial for understanding its solid-state behavior and stability (H. Alliouche et al., 2014).
Chemical Properties Analysis
Chemical properties analysis involves examining the compound's reactivity, including its role in catalysis and the synthesis of various benzo[d]imidazole derivatives. The compound's chemical versatility is demonstrated through its participation in reactions under different catalytic conditions, leading to the synthesis of a wide range of chemical entities with potential biological activities (L. Fekri, M. Nikpassand, Roghayeh Maleki, 2016).
Scientific Research Applications
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Pharmaceuticals
- Imidazole is a key component in many pharmaceuticals and agrochemicals . It’s used in a variety of drugs due to its broad range of chemical and biological properties . For example, it’s found in drugs like clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
- The synthesis of these drugs involves various kinds of synthetic routes for imidazole and their derived products .
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Solar Cells and Other Optical Applications
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Functional Materials
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Catalysis
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Antihypertensive Potential
- Some imidazole derivatives have been synthesized and evaluated for their antihypertensive potential . For example, 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole and 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole have shown promising results .
- The evaluation of these compounds was carried out using the tail-cuff method .
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Antitumor Activities
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Antimicrobial Activity
- Some 1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .
- The testing of these compounds was carried out by checking their selectivity .
- ADME calculations indicate that the compounds can be tested as potential drugs .
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Antitumor Potential
- Some 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine have been synthesized and evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
- The evaluation of these compounds was carried out using Fluorouracil as a reference .
Safety And Hazards
Future Directions
Imidazole derivatives have become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, including 2-ethoxy-1H-benzo[d]imidazole, could be a promising direction for future research .
properties
IUPAC Name |
2-ethoxy-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXQEBMBBDIGOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-1H-benzo[d]imidazole |
Citations
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